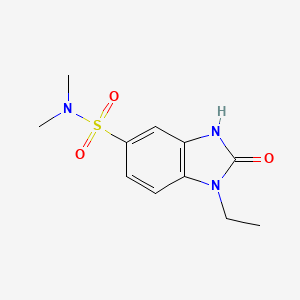
2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluorophenoxy)acetic acid” and “2-(4-Fluorophenoxy)benzaldehyde” are laboratory chemicals . They are not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .
Molecular Structure Analysis
The compound “2-(4-fluorophenoxy)acetic acid” crystallizes in the monoclinic crystal system with the space group P21/c .
Physical and Chemical Properties Analysis
“2-(4-Fluorophenoxy)acetic acid” is a solid at 20 degrees Celsius . “2-(4-Fluorophenoxy)benzaldehyde” has a melting point of 54 - 56°C .
Scientific Research Applications
Antitumor Agent Development
Research into quinoline derivatives, such as 2-phenylquinolin-4-ones, has led to the identification of potent antitumor agents. For example, certain analogs demonstrated significant inhibitory activity against tumor cell lines, with compounds exhibiting cytotoxic activity in the low micromolar range against a variety of cancer cell types. The mechanism of action for one potent analog involved the inhibition of tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), showcasing the therapeutic potential of quinoline derivatives in cancer treatment (Li-Chen Chou et al., 2010).
Fluorescence Sensing
Quinoline-based compounds have been synthesized to function as fluorescence sensors for metal ions, demonstrating their utility in chemical sensing applications. Notably, certain positional isomers of quinoline were found to be dual fluorescence chemosensors for Al3+ and Zn2+ ions, with variations in fluorescence intensity upon metal ion binding. These findings suggest the applicability of quinoline derivatives in environmental monitoring and biological research, providing a tool for the detection of specific metal ions with high sensitivity and selectivity (Ananta Hazra et al., 2018).
Biological Properties of Palladium(II) Complexes
Studies on palladium(II) complexes of quinoline carbaldehyde derivatives have highlighted their potential in biological applications, including DNA interaction and antioxidant activity. These complexes showed strong binding affinity to calf thymus DNA through intercalation and exhibited significant antioxidant activity, suggesting their potential use in pharmaceutical research and development (E. Ramachandran et al., 2012).
Fluorescent Labeling Reagents
The compound 6-methoxy-4-quinolone has been identified as a stable fluorophore with strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in biomedical analysis. Its high stability and pH-independent fluorescence make it an ideal candidate for developing sensitive and reliable assays for the detection of various biological and chemical species (Junzo Hirano et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-20)17(19-16)22-14-4-2-13(18)3-5-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKSKDKGTXJMMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)OC3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)

